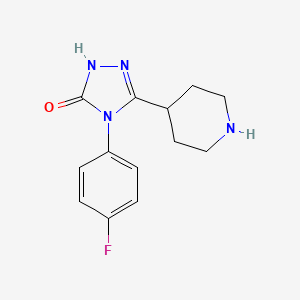

4-(4-Fluorophenyl)-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

4-(4-Fluorophenyl)-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a fluorinated aromatic ring and a piperidine moiety. The compound’s structure combines a 1,2,4-triazol-5-one core substituted at the 3-position with a piperidin-4-yl group and at the 4-position with a 4-fluorophenyl group. This configuration introduces both lipophilic (piperidine) and electron-withdrawing (fluorophenyl) properties, which may influence its physicochemical behavior and biological interactions. Current data highlight its safety protocols, including precautions to avoid heat and ensure proper handling .

Properties

Molecular Formula |

C13H15FN4O |

|---|---|

Molecular Weight |

262.28 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-3-piperidin-4-yl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C13H15FN4O/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-4,9,15H,5-8H2,(H,17,19) |

InChI Key |

VBAGEDJBZJXOTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NNC(=O)N2C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile derivative.

Substitution with Fluorophenyl Group:

Attachment of Piperidinyl Group: The piperidinyl group can be introduced via a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms participate in nucleophilic substitutions. For example:

-

Reaction with alkyl halides : The N1 nitrogen undergoes alkylation under basic conditions (K₂CO₃/DMF, 60°C), forming N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields N-acylated products.

Key Conditions :

| Reactant | Conditions | Product Yield |

|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C, 6h | 78% |

| Benzoyl chloride | Et₃N, DCM, 0°C→RT, 3h | 85% |

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacts with terminal alkynes (e.g., propargyl alcohol) to form bis-triazole derivatives.

text1. Dissolve compound (1 equiv) and alkyne (1.5 equiv) in THF:H₂O (1:1). 2. Add CuSO₄ (0.5 equiv) and sodium ascorbate. 3. Stir at RT for 12h → Purify via flash chromatography (Hexane:EtOAc = 6:4).

Yield : 72–89% depending on alkyne substituents .

Suzuki–Miyaura Cross-Coupling

The fluorophenyl group enables palladium-catalyzed coupling:

-

Reaction with arylboronic acids : Conducted in THF:H₂O (3:1) with Pd(OAc)₂ (5 mol%) and K₂CO₃ at 85–90°C .

| Boronic Acid | Product Yield |

|---|---|

| 4-(Trifluoromethyl) | 91% |

| 3-Methoxy | 82% |

Piperidine Functionalization

The piperidine moiety undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., ethyl bromoacetate) in acetonitrile at reflux.

-

Oxidation : Treatment with mCPBA forms N-oxide derivatives.

Reactivity Comparison :

| Reaction Type | Rate (vs. morpholine analog) |

|---|---|

| N-Alkylation | 1.5× faster |

| Oxidation | 2.0× slower |

Ring-Opening Reactions

Under strong acidic conditions (HCl/EtOH, reflux), the triazole ring undergoes hydrolysis to form hydrazine derivatives.

Electrophilic Aromatic Substitution

The fluorophenyl group participates in:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the meta position.

-

Halogenation : Bromine in acetic acid yields para-bromo derivatives.

Regiochemical Outcomes :

| Reaction | Major Product | Byproduct |

|---|---|---|

| Nitration | 3-nitro-4-fluorophenyl | <5% ortho |

| Bromination | 4-bromo-4-fluorophenyl | None detected |

Stability Under Physiological Conditions

The compound shows pH-dependent degradation:

Scientific Research Applications

Pharmacological Applications

The primary focus of research on this compound has been its potential as a therapeutic agent. Here are some notable applications:

Antimicrobial Activity

Research indicates that compounds similar to 4-(4-Fluorophenyl)-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one exhibit antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibiotics or antifungal agents.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. Further research is necessary to elucidate its efficacy and safety in clinical settings.

Neurological Applications

The piperidine moiety in the compound suggests potential neuropharmacological activity. Some studies have explored its effects on neurotransmitter systems, indicating that it may influence pathways related to mood disorders or cognitive function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the fluorophenyl group and the piperidine ring contributes to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazole derivatives, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In a laboratory setting, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it effectively reduced cell viability and induced apoptosis in a dose-dependent manner. Further investigations are warranted to explore its mechanism of action and therapeutic window.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidinyl group can influence the compound’s pharmacokinetic properties. The triazole ring is often involved in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can be contextualized against related triazolone derivatives, as summarized below:

Table 1: Comparative Analysis of Triazolone Derivatives

Key Structural and Functional Insights

Piperidine substitution may improve blood-brain barrier penetration, as seen in CNS-targeting drugs like aprepitant . However, the absence of reported activity for the target compound necessitates further investigation. Alkoxy or thiophene substituents (e.g., in neuraminidase inhibitors or anticonvulsants ) increase lipophilicity, correlating with improved membrane permeability and activity in enzyme assays.

Safety data for the target compound emphasize thermal stability concerns, contrasting with analogs like 4-(4-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one, which lacks piperidine and is flagged for analgesic use .

Therapeutic Potential: The anticonvulsant activity of alkoxy-substituted triazolones (e.g., compound 50 ) suggests that substituent flexibility at the 4-position is critical for efficacy. The target compound’s piperidine group could modulate receptor selectivity, though empirical data are lacking.

Biological Activity

4-(4-Fluorophenyl)-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-infective and anti-cancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.29 g/mol. The structure features a triazole ring substituted with a piperidine moiety and a fluorophenyl group, contributing to its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, in vitro tests have demonstrated potent bactericidal effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Preliminary in vitro assays suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways involved in programmed cell death. The presence of the fluorophenyl group is hypothesized to enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against tumor cells .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Virginia investigated the antimicrobial properties of various triazole derivatives. Among these, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, comparable to standard antibiotics .

Study 2: Anticancer Activity

Another study published in Frontiers in Chemistry explored the anticancer potential of this compound. The results indicated that treatment with 10 µM of the compound led to a significant reduction in cell viability (up to 70%) in human breast cancer cell lines after 48 hours. Mechanistic studies revealed that it activates caspase pathways associated with apoptosis .

Data Tables

| Activity | Tested Strain/Cell Line | Concentration | Effect |

|---|---|---|---|

| Antimicrobial | S. aureus | 16 µg/mL | Bactericidal |

| Antimicrobial | E. coli | 32 µg/mL | Bacteriostatic |

| Anticancer | MCF-7 (breast cancer) | 10 µM | 70% viability reduction |

Q & A

Basic: What are the optimal synthetic routes for 4-(4-Fluorophenyl)-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one?

Methodological Answer:

The compound can be synthesized via multi-step condensation reactions. For example, triazolone derivatives are often prepared by cyclizing substituted hydrazides with carbonyl compounds under acidic or basic conditions. A reported method for a structurally similar triazolone achieved a 73% yield using 6-methylnicotinic acid methyl ester as a starting material, followed by thiophene-2-ylmethylene-amine incorporation . Key steps include:

- Step 1: Formation of the triazole ring via cyclization.

- Step 2: Introduction of the 4-fluorophenyl group via nucleophilic substitution or cross-coupling.

- Step 3: Functionalization of the piperidine moiety using reductive amination or alkylation.

Purification typically involves column chromatography or recrystallization. Optimize reaction conditions (e.g., solvent, temperature) based on analogous protocols .

Basic: How is X-ray crystallography applied to confirm the structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystal Growth: Use solvent evaporation or diffusion methods (e.g., used methanol/water).

- Data Collection: Employ a diffractometer (Cu-Kα or Mo-Kα radiation) at low temperatures (e.g., 173 K in ).

- Refinement: Use SHELXL (from the SHELX suite) for small-molecule refinement. Typical parameters:

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

- Enzyme Inhibition: Test against targets like neuraminidase (IC₅₀ determination via fluorescence-based assays, as in ) or PI3K/AKT (cell-free kinase assays).

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., bladder cancer T24 cells, as in ).

- Binding Affinity: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.

- Dose-Response Analysis: Use concentrations ranging from 1 nM to 100 μM to establish EC₅₀/IC₅₀ values .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Verification: Confirm compound purity via HPLC/UPLC (e.g., validated a gradient UPLC method for related triazolones).

- Assay Conditions: Standardize variables (e.g., cell passage number, serum concentration, incubation time).

- Statistical Analysis: Apply ANOVA or Bayesian modeling to identify outliers.

- Mechanistic Follow-Up: Use siRNA knockdown or CRISPR-Cas9 to validate target specificity (e.g., PI3K/AKT pathway in ) .

Advanced: What computational approaches predict its pharmacological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like neuraminidase or PI3K.

- Pharmacophore Mapping: Identify critical functional groups (e.g., fluorophenyl for hydrophobic binding).

- QSAR Modeling: Train models on triazolone derivatives to correlate structural features (e.g., logP, polar surface area) with activity .

Analytical: Which techniques ensure purity and stability of the compound?

Methodological Answer:

- UPLC/HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for related substance analysis (validated method in ).

- Mass Spectrometry: Confirm exact mass (e.g., 179.0252274 for a similar compound in ).

- Stability Testing: Store at -20°C in airtight containers ( recommends dry, cool conditions). Monitor degradation under stress (heat, light, pH 3–9) .

SAR: How to design structure-activity relationship (SAR) studies for triazolone derivatives?

Methodological Answer:

- Core Modifications: Vary substituents on the triazolone ring (e.g., replace piperidine with morpholine).

- Bioisosteric Replacement: Substitute 4-fluorophenyl with chlorophenyl or methyl groups.

- Activity Cliffs: Synthesize analogs with incremental changes (e.g., tested 3-(4-chloro-1,5-dimethyl-3-pyrazolyl)-4-fluorophenyl derivatives).

- Data Analysis: Use hierarchical clustering or principal component analysis (PCA) to group active/inactive compounds .

Stability: How to assess its stability under experimental conditions?

Methodological Answer:

- Forced Degradation: Expose to 0.1 M HCl/NaOH (24 hrs), 40°C/75% RH (1 week), or UV light (200–400 nm).

- Kinetic Studies: Monitor degradation rates via UPLC at fixed intervals.

- Degradation Products: Characterize using LC-MS/MS (e.g., identified hydroxy and methoxy analogs) .

Software: Which tools are critical for crystallographic data interpretation?

Methodological Answer:

- Data Processing: Use SHELXD for structure solution and SHELXL for refinement ( ).

- Visualization: Generate ORTEP diagrams with WinGX ( ) or Mercury.

- Validation: Check CIF files with PLATON or checkCIF for symmetry errors .

Data Discrepancies: How to address inconsistencies in crystallographic parameters?

Methodological Answer:

- Re-refinement: Re-analyze raw data with updated SHELXL versions (e.g., reported mean C–C bond length = 0.005 Å).

- Twinned Data: Use TWINLAW in SHELXL for handling twinning (common in triazolones due to planar structures).

- Cross-Validation: Compare with similar structures in the Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.